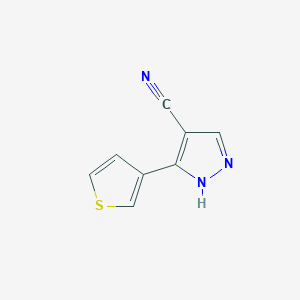

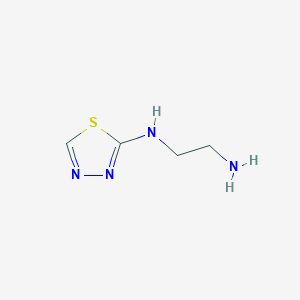

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. It is considered to be a structural alert with formula C4H4S . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . Pyrazole derivatives can also be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones .Chemical Reactions Analysis

The chemical reactions involving thiophene and pyrazole derivatives can be quite diverse, depending on the specific substituents present on the rings. For example, thiophene derivatives can undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene and pyrazole derivatives can vary greatly depending on their specific structure. For example, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Applications

Thiophene derivatives, such as 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, have shown promise in anticancer research. Their ability to interfere with various biological pathways makes them valuable in designing compounds that can target cancer cells . The pyrazole ring, in particular, is known for its anticancer properties due to its involvement in cell cycle arrest and apoptosis induction .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are integral to the development of organic semiconductors. Their stable π-conjugated systems allow for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

The application of thiophene derivatives in material science, particularly as corrosion inhibitors, is well-documented. They form protective layers on metals, preventing oxidative damage and extending the lifespan of various industrial components .

Pharmaceutical Industry: Anti-inflammatory Drugs

Thiophene compounds are known to exhibit anti-inflammatory properties. As such, they are used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation without the side effects associated with steroids .

Polymer Science: Optoelectronic Materials

In polymer science, thiophene derivatives are used in the synthesis of optoelectronic materials. Their incorporation into polymers enhances the materials’ electronic properties, which is crucial for the development of advanced optoelectronic devices.

Medicinal Chemistry: Antimicrobial Agents

The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents. Their mechanism of action often involves disrupting microbial cell wall synthesis or interfering with essential enzymes .

Neuropharmacology: CNS Drugs

Central nervous system (CNS) drugs often contain thiophene derivatives due to their psychoactive properties. They can act as modulators of neurotransmitter systems, leading to potential treatments for disorders like anxiety and depression .

Enzyme Inhibition: Kinase Inhibitors

Thiophene derivatives are explored as kinase inhibitors in enzyme inhibition studies. By blocking the action of specific kinases, they can regulate cell signaling pathways, which is crucial in diseases where these pathways are dysregulated .

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives have been studied for their diverse physiological and pharmacological activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of biochemical pathways, leading to diverse physiological and pharmacological effects .

Result of Action

It is known that certain pyrazole derivatives have exhibited anticancer activities against various cancer cell lines .

Safety and Hazards

Orientations Futures

Thiophene and pyrazole derivatives continue to attract great interest in both academia and industry due to their diverse applications in medicinal chemistry and material science. The synthesis and characterization of novel thiophene and pyrazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

5-thiophen-3-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLAKPPVVDLALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)